REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([CH:18]=[CH:19][C:20]2[N:21]([CH3:25])[CH:22]=[CH:23][N:24]=2)=[CH:11][C:12]2[O:16][CH2:15][CH2:14][C:13]=2[CH:17]=1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:25][N:21]1[CH:22]=[CH:23][N:24]=[C:20]1[CH2:19][CH2:18][C:10]1[C:9]([OH:8])=[CH:17][C:13]2[CH2:14][CH2:15][O:16][C:12]=2[CH:11]=1
|
Name
|
1-(5-benzyloxy-2,3-dihydrobenzofuran-6-yl)-2-(1-methylimidazol-2-yl)ethene
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Quantity
|
104 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC2=C(CCO2)C1)C=CC=1N(C=CN1)C
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by suction filtration of the reaction mixture through a bed of celite
|
Type
|
WASH
|
Details
|
The catalyst bed was washed with ethyl alcohol (2×10 ml)
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methlene chloride/n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1)CCC1=CC2=C(CCO2)C=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |